
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Overview
Description
Chemical Structure and Synthesis 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (C₁₂H₁₄O₄) is a bicyclic ketal derivative synthesized via acid-catalyzed condensation of 2,2-bis(hydroxymethyl)propionic acid and benzaldehyde. The reaction employs p-toluenesulfonic acid as a catalyst and yields colorless crystals (76.6% yield, m.p. 462.3 K) after recrystallization from ethyl acetate . Its monoclinic crystal structure (space group C2/c, Z = 16) features a chair conformation for the 1,3-dioxane ring, with the phenyl group occupying an equatorial position .
Applications
This compound serves as a reactive intermediate in organic synthesis and exhibits insecticidal and anti-foaming properties. Its structural rigidity and functional groups make it valuable for designing polymers and bioactive molecules .
Preparation Methods
Synthetic Methodology and Reaction Mechanism
Core Reaction Pathway
The synthesis begins with the acid-catalyzed acetalization of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) and benzaldehyde. The reaction proceeds via a nucleophilic attack mechanism, where the carbonyl oxygen of benzaldehyde is protonated by p-toluenesulfonic acid, enhancing its electrophilicity. The hydroxyl groups of bis-MPA then undergo sequential dehydration to form the 1,3-dioxane ring. The carboxylic acid group remains intact, contributing to the compound’s crystallinity and stability .
Reaction Equation:
7\text{H}{12}\text{O}5 \, (\text{bis-MPA}) + \text{C}7\text{H}6\text{O} \, (\text{benzaldehyde}) \xrightarrow{\text{p-TsOH}} \text{C}{12}\text{H}{14}\text{O}4 + 2\text{H}_2\text{O}
Stoichiometric and Solvent Optimization
A molar ratio of 1:1.1 (bis-MPA to benzaldehyde) ensures excess aldehyde to drive the reaction to completion. The solvent system—cyclohexane and N,N-dimethylformamide (DMF) in a 6:1 ratio—facilitates azeotropic water removal, critical for shifting equilibrium toward product formation. DMF also stabilizes intermediates through hydrogen bonding .
Catalytic Systems and Their Impact
Role of p-Toluenesulfonic Acid
p-Toluenesulfonic acid (p-TsOH) serves as a Brønsted acid catalyst, providing protons to activate the carbonyl group of benzaldehyde. At 0.163 mmol (4.4 mol%), it achieves a balance between reaction rate and byproduct suppression. Higher catalyst loadings risk side reactions, such as over-dehydration or polymerization .
Alternative Catalysts Explored
While p-TsOH is optimal, preliminary studies suggest sulfuric acid and Amberlyst-15 may also catalyze the reaction. However, these alternatives result in lower yields (50–60%) due to incomplete conversion or side-product formation.
Reaction Conditions and Workup Procedures
Temperature and Time Profile
Heating at 373 K (100°C) for four hours ensures complete ring closure. Prolonged heating beyond five hours leads to decomposition, evidenced by discoloration and reduced crystallinity.
Neutralization and Purification
Post-reaction, sodium bicarbonate (0.179 mmol) neutralizes residual acid, preventing esterification of the carboxylic acid group. The crude product is washed with water to remove salts and DMF, then dried over anhydrous sodium sulfate. Recrystallization from ethyl acetate yields prismatic crystals with a melting point of 462.3 K .
Table 1: Synthesis Parameters and Outcomes
Industrial Scalability and Challenges
Large-Scale Production Considerations
The method’s scalability is limited by the need for azeotropic distillation, which becomes energy-intensive at industrial volumes. Switching to toluene as a solvent improves water removal efficiency but requires higher temperatures (383–393 K), risking degradation.
Byproduct Management
Minor byproducts include unreacted bis-MPA and benzaldehyde dimers. These are removed during recrystallization, with ethyl acetate selectively dissolving the target compound.
Comparative Analysis with Analogous Dioxanes
Structural Analogues and Synthesis
The 4-chloro derivative of the title compound, synthesized using 4-chlorobenzaldehyde, follows an identical protocol but yields a lower-melting product (448 K). This difference highlights the phenyl group’s role in enhancing crystallinity .
Mechanistic Divergences in Substituted Dioxanes
Electron-withdrawing substituents on the aldehyde (e.g., nitro groups) slow the reaction due to reduced carbonyl electrophilicity. Conversely, electron-donating groups (e.g., methoxy) accelerate ring closure but increase byproduct formation.
Advanced Characterization Techniques
X-ray Crystallography
Single-crystal X-ray analysis confirms the chair conformation of the dioxane ring, with the phenyl group equatorial to minimize steric strain. The carboxylic acid group participates in intramolecular hydrogen bonding, stabilizing the crystal lattice .
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid can be synthesized through a reaction involving 2,2-bis(hydroxymethyl)propionic acid and benzaldehyde, catalyzed by p-toluenesulfonic acid. The reaction typically occurs under reflux conditions in a solvent such as toluene, yielding the desired product with a high degree of purity .
Organic Synthesis
One of the primary applications of this compound is as a reactive intermediate in organic synthesis. Its ability to undergo further chemical transformations makes it valuable in the development of more complex organic molecules. The compound can participate in various reactions such as esterification and acylation, facilitating the creation of derivatives that may possess enhanced biological activity or improved material properties .
Anti-Foaming Agent
Another notable application is its use as an anti-foaming agent . The compound's chemical structure allows it to reduce surface tension in liquid systems, making it effective in formulations where foam control is necessary. This property is particularly useful in industrial processes such as fermentation and chemical manufacturing .
Case Study: Synthesis Optimization
A study focused on optimizing the synthesis conditions for this compound highlighted the importance of reaction temperature and catalyst concentration on yield and purity. By adjusting these parameters, researchers achieved an 82% yield with minimal by-products, demonstrating the compound's feasibility for large-scale production .
In another investigation, the biological activity of various dioxane derivatives was assessed through bioassays against common agricultural pests. The results indicated that certain derivatives exhibited significant insecticidal activity, suggesting that this compound may also possess similar properties worthy of further exploration .
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The dioxane ring structure may also play a role in its biological effects, potentially interacting with enzymes or receptors involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic Acid (C₁₂H₁₃ClO₄)
- Synthesis : Replacing benzaldehyde with 4-chlorobenzaldehyde yields this derivative.
- Structural Features: Iso-structural with the parent compound but with a chlorine atom at the para position of the phenyl ring.
2-(2-Bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic Acid (C₁₃H₁₅BrO₄)
- Synthesis : Derived from 2-bromobenzaldehyde and 2,2-bis(hydroxymethyl)butyric acid.
- Structural Features : The bromine atom introduces steric hindrance, altering the dihedral angle between the phenyl ring and dioxane plane. The ethyl group at C5 increases hydrophobicity .
Heterocyclic and Oxygenated Derivatives
2-(Furan-2-yl)-5-methyl-1,3-dioxane-5-carboxylic Acid (C₁₀H₁₂O₅)
- Synthesis : Substitution with furfural instead of benzaldehyde introduces a heterocyclic furan ring.
- The smaller ring size compared to phenyl may reduce steric effects .
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic Acid (MTC-COOH, C₇H₈O₅)
- Synthesis : Generated via microwave-assisted methods or acid-catalyzed routes.
- Structural Features : The oxo group replaces the phenyl ring, creating a more electron-deficient core. This derivative is key in synthesizing aliphatic polycarbonates for biomedical applications .
Alkyl-Substituted Derivatives
5-Ethyl-2-(p-tolyl)-1,3-dioxane-5-carboxylic Acid (C₁₄H₁₈O₄)
- Synthesis : Utilizes p-tolualdehyde and 2,2-bis(hydroxymethyl)butyric acid.
Comparative Data Table
Key Research Findings
- Steric and Electronic Effects: Halogen substituents (Cl, Br) enhance dipole-dipole interactions in crystals, improving thermal stability. Conversely, alkyl groups (ethyl, methyl) increase hydrophobicity, favoring use in non-polar matrices .
- Reactivity in Polymerization: The anhydride form of this compound (synthesized via DCC coupling) is effective in forming ester linkages, critical for mechanochemically active polymers .
- Biological Activity : Phenyl-substituted derivatives show superior insecticidal activity compared to furan or oxo analogs, likely due to π-π stacking interactions with biological targets .
Biological Activity
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is an organic compound notable for its unique dioxane ring structure and carboxylic acid functional group. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biological research. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is C12H14O4. The compound features a dioxane ring with a methyl group and a phenyl group, which contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 222.24 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
pKa | Not specified |
Synthesis
The compound can be synthesized through the reaction of 2,2-bis(hydroxymethyl)propionic acid with benzaldehyde, catalyzed by p-toluene sulfonic acid. The reaction typically occurs in a solvent mixture of cyclohexane and N,N-dimethylformamide at elevated temperatures (373 K) for several hours. Post-reaction purification involves neutralization and recrystallization from ethyl acetate.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules due to its carboxylic acid group. This interaction can influence various enzymatic pathways and receptor activities within organisms .
Insecticidal Properties
Research indicates that derivatives of this compound may possess insecticidal properties. Studies have shown that certain dioxane derivatives can disrupt the metabolic processes in insects, potentially serving as effective agrochemicals .
Therapeutic Potential
There is ongoing research into the therapeutic applications of this compound. Its structural similarity to other biologically active compounds suggests potential roles in drug development, particularly in targeting metabolic disorders or as anti-inflammatory agents .
Case Studies
- Insecticidal Activity : A study demonstrated that a related dioxane derivative exhibited significant insecticidal effects against common agricultural pests. The mechanism involved interference with the insect's nervous system, leading to paralysis and death .
- Therapeutic Applications : Another investigation explored the hypoglycemic effects of structurally similar dioxane compounds in diabetic models. The results indicated a potential for these compounds to modulate glucose metabolism effectively .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
2-Methyl-1,3-dioxane-r-2-carboxylic acid | Hypoglycemic | High oral bioavailability |
5-Ethyl-1,3-dioxane-5-carboxylic acid | Insecticidal | Enhanced stability in agricultural settings |
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one | Antimicrobial | Broad-spectrum activity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid, and how do reaction conditions influence yield?
The compound is synthesized via acid-catalyzed condensation of 2,2-bis(hydroxymethyl)propionic acid with benzaldehyde. p-Toluenesulfonic acid (0.5–1.0 mol%) in refluxing toluene for 6–8 hours achieves yields of 65–75%. Key steps include controlled dehydration to form the dioxane ring and monitoring via TLC for intermediate formation . Variations in catalyst loading or solvent polarity (e.g., switching to DCM) reduce cyclization efficiency.
Q. How is the crystal structure of this compound characterized, and what analytical techniques are essential?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The title compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.52 Å, b = 7.89 Å, c = 14.23 Å, and β = 98.7°. Data collection at 293 K using MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL-97 software ensures precise determination of bond lengths and angles. The dioxane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonds between the carboxylic acid and adjacent oxygen atoms .
Q. What are the common derivatives of this compound, and how do substituents alter reactivity?
Chlorinated analogs (e.g., 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid) are synthesized by substituting benzaldehyde with chlorobenzaldehydes. The electron-withdrawing Cl group increases electrophilicity at the phenyl ring, enhancing reactivity in nucleophilic aromatic substitution. Comparative studies show that para-substituted derivatives exhibit higher thermal stability (ΔTₘ↑ by 15–20°C) than ortho-substituted analogs .
Properties
IUPAC Name |
5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(11(13)14)7-15-10(16-8-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCTZOPHREENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351608 | |
Record name | 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207850-04-2 | |
Record name | 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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